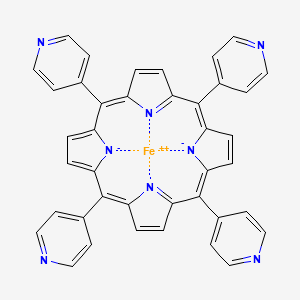
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is a porphyrin-based compound containing iron. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of iron into the porphyrin ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron typically involves the reaction of 5,10,15,20-Tetra (4-pyridyl) porphyrin with an iron salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetra (4-pyridyl) porphyrin iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The iron center can also be reduced to lower oxidation states.
Substitution: The pyridyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of iron(IV) or iron(V) species, while reduction reactions can produce iron(II) species .
Applications De Recherche Scientifique
5,10,15,20-Tetra (4-pyridyl) porphyrin iron has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetra (4-methylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-phenylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-carboxypyridyl) porphyrin iron
Uniqueness
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is unique due to its specific pyridyl substituents, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The presence of iron also imparts unique redox properties, making it suitable for applications in catalysis and photodynamic therapy .
Propriétés
Formule moléculaire |
C40H24FeN8 |
|---|---|
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clé InChI |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















